(4-Methylmorpholin-2-yl)methanethiol

Description

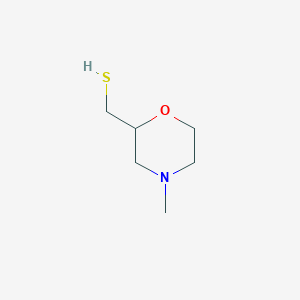

(4-Methylmorpholin-2-yl)methanethiol (C₆H₁₃NOS; monoisotopic mass 147.0718 Da) is a sulfur-containing heterocyclic compound characterized by a morpholine ring substituted with a methyl group at the 4-position and a methanethiol (-SH) group at the 2-position (Figure 1). The morpholine scaffold imparts rigidity and polarity, while the thiol group enables nucleophilic reactivity and participation in redox processes. Its InChIKey (REFJZEIBFVKVFZ-UHFFFAOYSA-N) distinguishes it from isomers, such as the compound with InChIKey QPIBDXWIHXCSIZ-UHFFFAOYSA-N, which shares the same molecular formula but lacks documented research .

Properties

IUPAC Name |

(4-methylmorpholin-2-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-7-2-3-8-6(4-7)5-9/h6,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJZEIBFVKVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylmorpholin-2-yl)methanethiol typically involves the reaction of morpholine with methylating agents followed by thiolation. One common method includes the methylation of morpholine using methyl iodide in the presence of a base such as potassium carbonate. The resulting 4-methylmorpholine is then reacted with a thiolating agent like thiourea under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (4-Methylmorpholin-2-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4-Methylmorpholin-2-yl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe due to its thiol group.

Medicine: Explored for its potential therapeutic properties, including as an antioxidant.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methylmorpholin-2-yl)methanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction.

Comparison with Similar Compounds

Table 1: Comparison of this compound and Its Isomer

| Property | This compound | Isomer (QPIBDXWIHXCSIZ) |

|---|---|---|

| Molecular Formula | C₆H₁₃NOS | C₆H₁₃NOS |

| Monoisotopic Mass (Da) | 147.0718 | 147.0718 |

| Patent Count | 1 | 0 |

| Literature Count | 0 | 0 |

| InChIKey | REFJZEIBFVKVFZ-UHFFFAOYSA-N | QPIBDXWIHXCSIZ-UHFFFAOYSA-N |

Conformational Stability and Non-Covalent Interactions

Methanethiol-containing compounds exhibit complex conformational behavior due to weak non-covalent interactions (e.g., S–H⋯S hydrogen bonds). Studies on methanethiol dimers and trimers reveal that basis-set quality critically impacts stability predictions . Advanced computational methods (e.g., CCSD(T)/aug-cc-pVTZ) are recommended for accurate conformational analysis .

Detection and Analytical Challenges

Mercaptans like this compound require sensitive detection methods due to low blood concentrations. The zinc-reduction gas chromatography technique, validated for measuring covalently bound mercaptans in hepatic coma patients (levels 4–18× normal), could be adapted for this compound . However, its structural complexity may necessitate derivatization (e.g., alkylation) to enhance chromatographic resolution.

Lumping Strategies in Physicochemical Modeling

In atmospheric or metabolic modeling, this compound may be grouped with structurally similar thiols (e.g., 2-mercaptoethanol) under a "lumped" surrogate. For example, a lumping strategy reduced 13 reactions involving three compounds to five reactions for a surrogate, streamlining simulations without sacrificing accuracy . However, the methyl-morpholine moiety’s unique steric and electronic effects may justify separate treatment in specialized contexts.

Predictive Modeling Using QSPR/QSAR

Quantitative Structure–Property Relationship (QSPR) models perform optimally when applied to structurally homogeneous datasets. For instance, fragrance-like thiols achieve R² ≈ 1 when modeled within their subgroup but show poorer correlations (R² < 0.8) in diverse datasets . This compound’s retention indices or solubility could thus be predicted reliably only alongside morpholine derivatives with comparable substituents.

Biological Activity

(4-Methylmorpholin-2-yl)methanethiol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

It consists of a morpholine ring substituted with a methyl group at the 4-position and a thiol group (-SH) at the methylene bridge. This unique structure suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The morpholine moiety can facilitate binding to biological macromolecules, potentially leading to enzyme inhibition or modulation of receptor functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.

- Receptor Modulation : It may also act on various receptors, altering cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : In vitro studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be useful in treating inflammatory diseases.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at low concentrations, indicating its potential as an antibiotic agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted on MCF-7 breast cancer cells, demonstrating that this compound significantly reduced cell viability. The mechanism was linked to apoptosis induction, making it a candidate for further development as an anticancer drug.

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance its biological activity. Studies using computational methods like PASS have predicted a broad spectrum of biological activities based on structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.